molecular formula C4H7NO2 B2538724 4-(Hydroxymethyl)azetidin-2-one CAS No. 74694-48-7

4-(Hydroxymethyl)azetidin-2-one

Cat. No. B2538724
CAS RN: 74694-48-7
M. Wt: 101.105
InChI Key: YTUSUDPOSFRAEO-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C4H7NO2 and a molecular weight of 101.11 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

A series of lipophilic ester derivatives of 4-(Hydroxymethyl)azetidin-2-one has been synthesized in three steps from (S)-4-(benzyloxycarbonyl)-azetidin-2-one . Another method involves the reaction of glycine enolates with imines of a glycoaldehyde .


Molecular Structure Analysis

The InChI code for 4-(Hydroxymethyl)azetidin-2-one is 1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The molecule contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Beta-Lactam .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity driven by considerable ring strain . They have been used in various transformations to test the stability of the azetidine ring .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)azetidin-2-one has a melting point of 71-72 degrees Celsius . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

4-(Hydroxymethyl)azetidin-2-one and its derivatives are key in various synthetic processes. For instance, 4-(2′-Hydroxyethyl)azetidin-2-one, a significant synthetic intermediate for carbapenem antibiotics, is derived from 4-acetoxy-2-pyridones through photolysis, catalytic hydrogenation, and basic hydrolysis (Kaneko, Naito, & Saito, 1984). Additionally, 4-alkyliden-azetidin-2-ones, obtained from 4-acetoxy-azetidinones and diazoesters, demonstrate promising antibiotic activity against multidrug-resistant bacteria (Broccolo et al., 2006).

Biological Evaluation and Potential

In the realm of antiviral research, enantiomerically pure syntheses of [(2′ S , 3′ S )-bis(hydroxymethyl)azetidin-1-yl] adenine and guanine have shown efficacy against HSV-1, -2, and HIV-1 (Nishiyama et al., 1995). Furthermore, derivatives of (S)-1-(pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one have been evaluated as inhibitors of human fatty acid amide hydrolase (hFAAH), showing selectivity and activity in the micromolar range (Caruano et al., 2014).

Chemical Transformations

Chemical transformations involving 4-(Hydroxymethyl)azetidin-2-one are crucial in various syntheses. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones were transformed into CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones, demonstrating the versatility of these compounds as building blocks (Dao Thi et al., 2018). Also, azetidin-2-ones have been synthesized and evaluated as antimicrobial agents against various pathogens, highlighting their potential in developing new treatments (Halve et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Azetidines, including 4-(Hydroxymethyl)azetidin-2-one, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely continue to explore their unique properties and potential applications .

properties

IUPAC Name

4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)azetidin-2-one

CAS RN

74694-48-7
Record name 4-(hydroxymethyl)azetidin-2-one
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